4-(benzenesulfonyl)-1-(2-phenylethyl)piperazine-2,6-dione
Overview
Description
4-(benzenesulfonyl)-1-(2-phenylethyl)piperazine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with benzenesulfonyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-(2-phenylethyl)piperazine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-substituted piperazine. This intermediate is then reacted with 2-phenylethyl bromide in the presence of a base to introduce the phenylethyl group. The final step involves cyclization to form the piperazine-2,6-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-1-(2-phenylethyl)piperazine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-1-(2-phenylethyl)piperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The piperazine-2,6-dione structure provides a stable scaffold that can be modified to improve its activity and selectivity.
Comparison with Similar Compounds
4-(benzenesulfonyl)-1-(2-phenylethyl)piperazine-2,6-dione can be compared with other similar compounds, such as:
4-(benzenesulfonyl)piperazine: Lacks the phenylethyl group, which may reduce its biological activity.
1-(2-phenylethyl)piperazine-2,6-dione: Lacks the benzenesulfonyl group, which may affect its interaction with molecular targets.
4-(benzenesulfonyl)-1-(2-phenylethyl)piperidine-2,6-dione: Similar structure but with a piperidine ring instead of piperazine, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-(2-phenylethyl)piperazine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-17-13-19(25(23,24)16-9-5-2-6-10-16)14-18(22)20(17)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFAGWZETMYMKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1S(=O)(=O)C2=CC=CC=C2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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